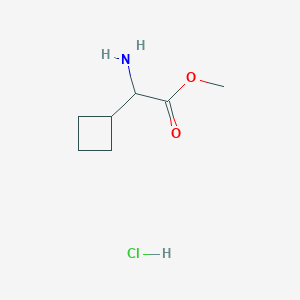
Ethyl 2-carbamoyl-2-cyanoacetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 2-carbamoyl-2-cyanoacetate is a chemical compound with the CAS Number: 6825-65-6 . Its IUPAC name is ethyl 3-amino-2-cyano-3-oxopropanoate . The molecular weight of this compound is 156.14 .
Synthesis Analysis
The synthesis of cyanoacetamides, such as Ethyl 2-carbamoyl-2-cyanoacetate, can be carried out in several ways. The most versatile and economical method involves the treatment of various substituted aryl or heteryl amines with alkyl cyanoacetates, using different reaction conditions to yield cyanoacetamide derivatives .Molecular Structure Analysis
The InChI code for Ethyl 2-carbamoyl-2-cyanoacetate is1S/C6H8N2O3/c1-2-11-6(10)4(3-7)5(8)9/h4H,2H2,1H3,(H2,8,9) . This code provides a specific representation of the molecular structure of the compound. Chemical Reactions Analysis
Cyanoacetamide derivatives are considered one of the most important precursors for heterocyclic synthesis. They are utilized extensively as reactants where the carbonyl and the cyano functions of these compounds are suitably situated to enable reactions with common bidentate reagents to form a variety of heterocyclic compounds .Physical And Chemical Properties Analysis
Ethyl 2-carbamoyl-2-cyanoacetate is a powder at room temperature . It has a melting point of 162-163 degrees Celsius .Mécanisme D'action
Target of Action
Ethyl 2-carbamoyl-2-cyanoacetate is a chemical compound that is used extensively in organic synthesis . The primary targets of Ethyl 2-carbamoyl-2-cyanoacetate are various substituted aryl or heteryl amines . These amines are used as reactants in the synthesis of a variety of heterocyclic compounds .
Mode of Action
The mode of action of Ethyl 2-carbamoyl-2-cyanoacetate involves its interaction with its targets, the amines. The carbonyl and the cyano functions of Ethyl 2-carbamoyl-2-cyanoacetate are suitably situated to enable reactions with common bidentate reagents to form a variety of heterocyclic compounds . The active hydrogen on C-2 of these compounds can take part in a variety of condensation and substitution reactions .
Biochemical Pathways
The biochemical pathways affected by Ethyl 2-carbamoyl-2-cyanoacetate involve the synthesis of heterocyclic compounds. The compound is used as a reactant where its carbonyl and cyano functions enable reactions with common bidentate reagents to form a variety of heterocyclic compounds . These heterocyclic compounds can then participate in various biochemical pathways, leading to downstream effects.
Pharmacokinetics
It is known that ethyl 2-carbamoyl-2-cyanoacetate is a versatile synthetic building block for a variety of functional and pharmacologically active substances . Its ADME properties would likely impact its bioavailability and its effectiveness as a precursor in the synthesis of these substances.
Result of Action
The result of the action of Ethyl 2-carbamoyl-2-cyanoacetate is the formation of a variety of heterocyclic compounds . These compounds are biologically active and have potential applications in the development of chemotherapeutic agents . The formation of these compounds is the result of the interaction of Ethyl 2-carbamoyl-2-cyanoacetate with amines, followed by a series of condensation and substitution reactions .
Action Environment
The action of Ethyl 2-carbamoyl-2-cyanoacetate can be influenced by environmental factors such as temperature and the presence of other reactants. For example, the reaction of Ethyl 2-carbamoyl-2-cyanoacetate with amines can be carried out at room temperature or at 70 °C .
Safety and Hazards
Ethyl 2-carbamoyl-2-cyanoacetate is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It may cause skin corrosion/irritation and serious eye damage/eye irritation. It may also cause specific target organ toxicity (single exposure), with the respiratory system being a target organ .
Orientations Futures
Propriétés
IUPAC Name |
ethyl 3-amino-2-cyano-3-oxopropanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O3/c1-2-11-6(10)4(3-7)5(8)9/h4H,2H2,1H3,(H2,8,9) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPBVVBITKHLJQM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C#N)C(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-carbamoyl-2-cyanoacetate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-Bromo-2-{[(3,5-dichlorophenyl)amino]methyl}-6-methoxyphenol](/img/structure/B2623742.png)
![(2R)-2-(7,7-Difluoro-1-bicyclo[4.1.0]heptanyl)propanoic acid](/img/structure/B2623743.png)

![1-[3-(2-Furanyl)propenoyl]-1H-benzotriazole](/img/structure/B2623746.png)


![3-(3-(1H-benzo[d]imidazol-1-yl)pyrrolidine-1-carbonyl)-1-methylpyridin-2(1H)-one](/img/structure/B2623749.png)

![2-Ethyl-5-(phenyl(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2623754.png)



